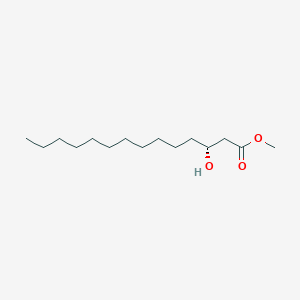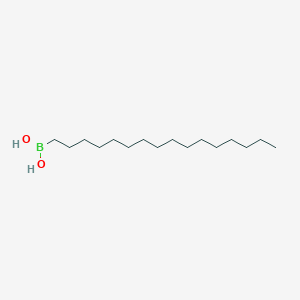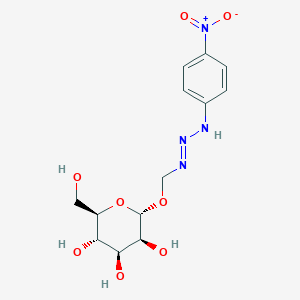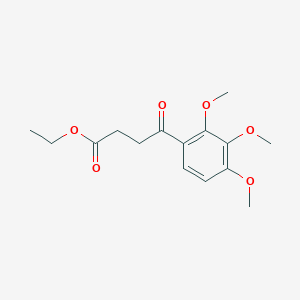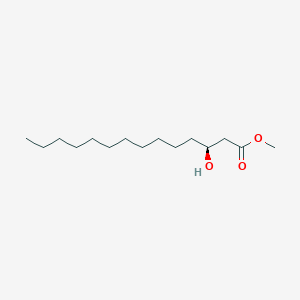
Sandaracopimaric acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Sandaracopimaric acid is C20H30O2 . The InChI and SMILES representations provide a detailed view of its molecular structure . For a more detailed analysis of its molecular structure, you may refer to the crystal structure analysis provided in scientific literature .Chemical Reactions Analysis
The chemical reactions involving Sandaracopimaric acid are complex and require specialized knowledge in the field of organic chemistry. Detailed information about its chemical reactions can be found in scientific literature .Physical And Chemical Properties Analysis
Sandaracopimaric acid has a molecular weight of 302.5 g/mol . It is soluble in ethanol, ether, acetone, amyl alcohol, and hot alkali . It is insoluble in water, mineral spirits, and turpentine .Wissenschaftliche Forschungsanwendungen
Varnish Component
Sandaracopimaric acid is a major component of the sandarac resin, which comes from the Tetraclinis articulata . This resin has been long used for its properties, mostly as a varnish component . It was the main component of the famous Italian varnish Vernice liquida, making its characterization important for old paintings studies .
Medical Applications
Historically, sandarac resin, which contains sandaracopimaric acid, was used in medicine for various symptoms: burns, pains, nerves illness, diarrhoeas, intestinal worms, and as a haemostatic drug . It was usually used for nose bleeding but mostly for haemorrhoids and for regulation of the menstruation . It could also be employed in plasters or mixed with oil to make a cream to prevent hand and feet chap .
Anti-Inflammatory Effects
The sandarac resin has definite anti-inflammatory effects . In a study integrating network pharmacology and experimental validation, it was found that 7α-hydroxy sandaracopimaric acid, a derivative of sandaracopimaric acid, was one of the main active ingredients of Callicarpa nudiflora, a traditional Chinese herb, for the treatment of various diseases .
Neuroinflammation Treatment
The same study also suggested that sandaracopimaric acid could have potential applications in the treatment of neuroinflammation, a condition associated with Alzheimer’s disease .
Glue Component
In addition to being used as a varnish component, sandarac resin was also used as a glue .
Calligraphy
Zukünftige Richtungen
The future directions of research on Sandaracopimaric acid could involve further exploration of its anti-inflammatory properties and its potential applications in medical and health-related fields. Future transcriptomic studies may help identify genes responsible for its formation .
Relevant Papers There are several relevant papers that provide more detailed information about Sandaracopimaric acid . These papers cover various aspects of Sandaracopimaric acid, including its synthesis, molecular structure, chemical reactions, and potential applications. For a comprehensive understanding, it is recommended to analyze these papers in detail.
Wirkmechanismus
Target of Action
Sandaracopimaric acid is a diterpenoid compound that has been identified to have anti-inflammatory properties . It has been found to effectively reduce the contraction of phenylephrine-induced pulmonary arteries .
Mode of Action
It is known to exhibit anti-inflammatory properties by reducing the contraction of phenylephrine-induced pulmonary arteries
Biochemical Pathways
Sandaracopimaric acid is involved in several biochemical pathways. It has been found to be associated with the MAPK signaling pathway, IL-17 signaling pathway, lipid and atherosclerotic signaling pathway, Toll-like receptor signaling pathway, and TNF signaling pathway . These pathways play crucial roles in inflammation and immune responses, suggesting that sandaracopimaric acid may exert its effects by modulating these pathways.
Result of Action
The molecular and cellular effects of sandaracopimaric acid’s action are primarily related to its anti-inflammatory properties . By modulating inflammation-related pathways, it can potentially alleviate inflammation and related symptoms.
Action Environment
The action, efficacy, and stability of sandaracopimaric acid can be influenced by various environmental factors. For instance, the resin from which sandaracopimaric acid is derived is found in several plant species, suggesting that the plant’s growth conditions could impact the compound’s properties . .
Eigenschaften
IUPAC Name |
(1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVJRKBZMUDEEV-KRFUXDQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893311 | |
| Record name | Cryptopimaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sandaracopimaric acid | |
CAS RN |
471-74-9 | |
| Record name | (-)-Sandaracopimaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sandaracopimaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cryptopimaric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cryptopimaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SANDARACOPIMARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4BJH0IA3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








